molecular formula C11H10N6OS B12203903 N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

Cat. No.: B12203903
M. Wt: 274.30 g/mol
InChI Key: KZCAEBVVRJKRKP-UHFFFAOYSA-N
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Description

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have garnered significant attention due to their potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide typically involves multiple steps. One common method includes the reaction of 1-methyl-1H-pyrazolo[3,4-d]pyrimidine with thiophene-2-carbohydrazide under specific conditions. The reaction is often carried out in the presence of a suitable solvent and catalyst, followed by purification through techniques such as chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for reaction monitoring and control. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrides or other reduced forms .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for various biological activities.

    Thiophene derivatives: Known for their diverse pharmacological properties.

Uniqueness

N’-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide stands out due to its unique combination of pyrazolo[3,4-d]pyrimidine and thiophene moieties, which contribute to its distinct biological activities and potential therapeutic applications .

Biological Activity

N'-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens and cancer cell lines, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Chemical Formula C₁₃H₁₄N₄S
Molecular Weight 270.34 g/mol
IUPAC Name This compound
Appearance Powder
Storage Temperature Room Temperature

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine compounds exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : In vitro tests indicated that certain derivatives had MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis .
  • Biofilm Formation Inhibition : These compounds were also effective in inhibiting biofilm formation, which is crucial for treating chronic infections .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The following findings highlight the efficacy of related compounds:

  • Cell Line Studies : Compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines:
    • IC50 values for different derivatives ranged from 0.30 nM to 49.85 μM depending on the specific cell line tested .
    • Notably, one derivative showed a remarkable IC50 of 0.067 µM against Aurora-A kinase, indicating potent inhibitory activity that could be leveraged for therapeutic purposes .
  • Mechanisms of Action : The mechanisms by which these compounds exert their anticancer effects include:
    • Induction of apoptosis in cancer cells.
    • Inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of pyrazole derivatives, this compound was tested alongside other compounds. The results showed that this compound significantly reduced the growth of pathogenic bacteria in a dose-dependent manner.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of pyrazole derivatives revealed that this compound induced cell cycle arrest and apoptosis in A549 lung cancer cells. The study reported an IC50 value indicating strong cytotoxicity comparable to established chemotherapeutic agents .

Properties

Molecular Formula

C11H10N6OS

Molecular Weight

274.30 g/mol

IUPAC Name

N'-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiophene-2-carbohydrazide

InChI

InChI=1S/C11H10N6OS/c1-17-10-7(5-14-17)9(12-6-13-10)15-16-11(18)8-3-2-4-19-8/h2-6H,1H3,(H,16,18)(H,12,13,15)

InChI Key

KZCAEBVVRJKRKP-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC=NC(=C2C=N1)NNC(=O)C3=CC=CS3

Origin of Product

United States

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